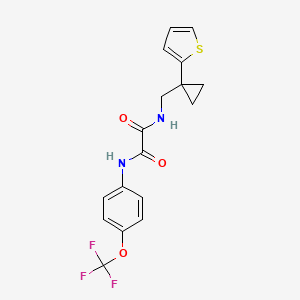

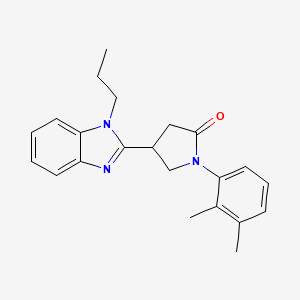

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not directly reported in the provided papers. However, insights into related synthetic methods can be drawn from the literature. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy for characterization . Similarly, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of the compound . The autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions also provides a relevant example of the type of chemical transformations that might be involved in the synthesis of the target molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This suggests that similar techniques could be employed to analyze the molecular structure of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, such as the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines, which could provide insights into the reactivity of the cyclopropyl group in the target molecule . Additionally, the oxidation of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by ruthenium(III) chloride and its ligation with ruthenium(II) demonstrates the potential for complex formation and redox reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For instance, the crystal structure analysis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide provides information on the conformation of the cyclohexene ring and the planarity of the thiophene ring . These findings could be relevant when considering the physical properties such as solubility, melting point, and stability of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide.

Applications De Recherche Scientifique

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) explores a novel one-pot synthetic approach to oxalamides from specific precursors via rearrangement sequences, providing a useful formula for synthesizing derivatives including those with similar structural features to the queried compound. This methodology is significant for synthesizing a wide range of oxalamide derivatives with potential applications in drug development and material science (Mamedov et al., 2016).

Anticancer and Antiviral Properties

Küçükgüzel et al. (2013) synthesized novel derivatives exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Although the direct analogue of the queried compound was not studied, this research highlights the potential of structurally complex molecules in therapeutic applications, suggesting avenues for exploring the anticancer and antiviral capabilities of related compounds (Küçükgüzel et al., 2013).

Molecular Mechanism Studies

Research by Ha et al. (1997) on a polyamine analogue demonstrates its selective cytotoxic activity through the induction of programmed cell death (PCD), offering insights into the molecular mechanisms of action for compounds with similar structural motifs. This study is crucial for understanding how modifications to molecular structures can influence biological activity and potentially guide the design of new therapeutic agents (Ha et al., 1997).

Catalysis and Chemical Reactions

De et al. (2017) established a catalyst system for amidation reactions involving (hetero)aryl chlorides and amides, showing the versatility of using oxalamide and related structures in catalytic processes. This research underscores the role of such compounds in facilitating chemical transformations, which is vital for synthetic chemistry and drug synthesis (De et al., 2017).

Drug Metabolism and Pharmacokinetics

Studies on the pharmacokinetics and metabolism of selective androgen receptor modulators reveal the intricate relationship between molecular structure and biological activity, including absorption, distribution, metabolism, and excretion (ADME) properties. Such research is foundational for drug development, illustrating how structural elements influence the pharmacological profile of new drugs (Wu et al., 2006).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted if available.

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-12-5-3-11(4-6-12)22-15(24)14(23)21-10-16(7-8-16)13-2-1-9-26-13/h1-6,9H,7-8,10H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTVUBBQZBYFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)

![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)